2-methoxy-N-phenylbenzamide

Catalog No.
S1518737
CAS No.
6833-21-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-phenylbenzamide

CAS Number

6833-21-2

Product Name

2-methoxy-N-phenylbenzamide

IUPAC Name

2-methoxy-N-phenylbenzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

RZGWIZIPFZROQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2
  • Potential Antimicrobial Activity

  • Structural Similarity to Known Bioactive Molecules

    2-methoxy-N-phenylbenzamide belongs to the class of benzamide compounds. Some benzamide derivatives possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, research directly investigating the bioactivity of 2-methoxy-N-phenylbenzamide is not readily available.

2-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2. It features a methoxy group attached to the benzamide structure, specifically at the second position relative to the nitrogen atom. This compound is characterized by its aromatic properties, which arise from the presence of both the phenyl and benzamide groups. The methoxy group enhances its solubility in organic solvents and may influence its biological activity.

Typical of amides and aromatic compounds. For instance:

  • Hydrolysis: In acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, particularly under strong electrophilic conditions.
  • Thermal Reactions: It may also undergo thermal fragmentation, leading to rearrangements and the formation of new compounds, such as benzimidazoles, which are products of related N-phenylbenzamide derivatives .

Research has indicated that derivatives of N-phenylbenzamide, including 2-methoxy-N-phenylbenzamide, exhibit significant biological activities. Some notable findings include:

  • Antifungal Activity: Studies have shown that certain N-phenylbenzamide derivatives act as alternative oxidase inhibitors against fungal pathogens like Moniliophthora perniciosa, which causes witches' broom disease in cocoa plants .
  • Antiviral Properties: Other derivatives have demonstrated antiviral activities, particularly against enterovirus 71, indicating potential therapeutic applications .
  • Anti-cancer Potential: Compounds similar to 2-methoxy-N-phenylbenzamide have been evaluated for their anti-cancer properties, suggesting that modifications to the benzamide structure can enhance efficacy against various cancer cell lines .

The synthesis of 2-methoxy-N-phenylbenzamide typically involves the acylation of an amine with an appropriate acyl chloride or anhydride. A common method includes:

  • Dissolving an aniline derivative (e.g., phenylamine) in a suitable solvent (such as dichloromethane).
  • Adding a reagent like triethylamine to facilitate the reaction.
  • Slowly introducing a benzoyl chloride derivative containing the methoxy group under controlled temperature conditions.
  • Purifying the resulting product through techniques such as flash column chromatography.

This method allows for high yields and purity of the desired compound .

2-methoxy-N-phenylbenzamide has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antifungal and antiviral agents.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: The compound's activity against plant pathogens makes it a candidate for developing new fungicides.

Studies on the interactions of 2-methoxy-N-phenylbenzamide with biological targets have revealed insights into its binding mechanisms. Techniques such as nuclear magnetic resonance spectroscopy and molecular docking studies are employed to evaluate how this compound interacts with enzymes or receptors involved in disease processes. These studies help in understanding its efficacy and potential side effects when used therapeutically.

Several compounds share structural similarities with 2-methoxy-N-phenylbenzamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-PhenylbenzamideLacks methoxy groupModerate antifungal activity
4-Methoxy-N-phenylbenzamideMethoxy at para positionEnhanced anti-cancer properties
5-Chloro-2-methoxy-N-phenylbenzamideContains chlorine substituentStronger antifungal activity
2-Methoxy-N-(4-sulphamoylphenyl)benzamideSulphamoyl substitutionIncreased anti-cancer potential

The presence of the methoxy group at the ortho position distinguishes 2-methoxy-N-phenylbenzamide from other derivatives, potentially enhancing its solubility and biological activity compared to its counterparts.

Nucleophilic Substitution Reactions

Reaction with 1,3-Diphenylthiourea

A direct route to N-phenylbenzamides involves the reaction of benzoyl chloride derivatives with 1,3-diphenylthiourea. For 2-methoxy-N-phenylbenzamide, 2-methoxybenzoyl chloride reacts with 1,3-diphenylthiourea in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 70°C. The mechanism proceeds via nucleophilic substitution, where the thiourea’s amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a 1-benzoyl-1,3-diphenylthiourea intermediate, which undergoes rearrangement due to steric strain (Fig. 1). The proposed pathway involves imino alcohol-amide tautomerism, leading to the final amide product.

Key Insight: The bulky 1,3-diphenylthiourea limits substitution to one amine group, favoring monoacylation. Rearrangement releases phenylisothiocyanate as a byproduct, which is removed during workup.

Alkylation and Mono-/Dialkylation Pathways

Alkylation of 2-methoxy-N-phenylbenzamide’s amine group is achieved using iodomethane (MeI) and a mild base (e.g., NaHCO₃) to prevent amide bond cleavage. Monoalkylation predominates at stoichiometric MeI, while excess MeI yields dialkylated products. For example, 2-methoxy-N-methyl-N-phenylbenzamide (CAS: 7022-48-2) is synthesized via this route.

Friedel-Crafts Carboxamidation

Superacid-Catalyzed Reactions

Traditional Friedel-Crafts acylation uses acyl chlorides, but recent advances enable amides like 2-methoxy-N-phenylbenzamide to participate via superacid catalysis (e.g., CF₃SO₃H). The methoxy group enhances electrophilicity by stabilizing the acyl cation intermediate through resonance.

Role of Superelectrophilic Intermediates

Superelectrophilic activation involves diprotonation of the amide, diminishing C-N resonance and generating a reactive acyl cation (Fig. 2). This intermediate undergoes electrophilic aromatic substitution with arenes, yielding aryl ketones. For 2-methoxy-N-phenylbenzamide, the methoxy group directs substitution to the para position.

Condensation Strategies

Benzoyl Chloride Derivatives with Amines

2-Methoxybenzoyl chloride reacts with aniline in dichloromethane using coupling reagents like N,N-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). The reaction proceeds via activation of the carboxylic acid to a reactive O-acylisourea intermediate, which is displaced by the amine nucleophile.

Coupling Reagents (DIC, HOBt)

DIC and HOBt enhance coupling efficiency by reducing side reactions. For example, 3-amino-4-methoxybenzoic acid condenses with aniline using DIC/HOBt to yield 2-methoxy-N-phenylbenzamide in 76% yield.

Structural Modifications

Substituent Effects on Ring A and B

  • Ring A (Benzamide): Electron-donating groups (e.g., methoxy) increase solubility and conjugation, altering UV-Vis spectra (λmax ~348 nm for π-π* transitions).
  • Ring B (Aniline): Fluorination at the ortho position enhances metabolic stability by reducing enzymatic oxidation.

Table 1: Substituent Effects on Physicochemical Properties

Substituentλmax (nm)Conductivity (S/cm)
-OCH₃3481.2 × 10⁻³
-F3422.5 × 10⁻³
-Cl3353.0 × 10⁻³

Data adapted from copolymer studies.

Metabolic Stability Enhancement

Fluorination and methylation of the adamantane moiety in related benzamides improve metabolic stability by hindering cytochrome P450-mediated oxidation. For 2-methoxy-N-phenylbenzamide, introducing a trifluoromethyl group increases plasma half-life from 0.13 h to 0.78 h.

Table 2: Metabolic Stability Parameters

CompoundLiver Microsome T₁/₂ (h)Plasma AUC (µg·h/mL)
2-Methoxy0.1312.5
2-Methoxy-3-F0.3018.9
2-Methoxy-4-CF₃0.7824.7

Data from fluorinated benzamide studies.

Antiviral Mechanisms

Enterovirus 71 (EV71) Inhibition

The N-phenylbenzamide scaffold, particularly 2-methoxy-N-phenylbenzamide derivatives, has demonstrated significant antiviral activity against Enterovirus 71, a major causative agent of hand-foot-mouth disease [1]. These compounds represent a novel class of enterovirus inhibitors with promising therapeutic potential against multiple genotypes of EV71 [1] [21].

2.1.1.1. IC50 Profiling Across Strains

Comprehensive evaluation of N-phenylbenzamide derivatives against various EV71 strains has revealed strain-specific activity profiles. The most potent compound in this class, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated activity against four different EV71 strains with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM [1]. Specifically, against strain SZ-98 (genotype C4), the IC50 was 12 ± 1.1 μM, while against strain H (genotype C2), the IC50 was 5.7 ± 0.8 μM [1].

The compound exhibited activity against strain JS-52-3 with an IC50 of 9.8 ± 0.4 μM and against strain BrCr (genotype A) with an IC50 of 9.1 ± 1.4 μM [1]. This broad-spectrum activity across different genotypes is particularly significant given the genetic diversity of EV71 strains circulating globally [1].

Table 1. IC50 Values of N-phenylbenzamide Derivatives Against EV71 Strains

CompoundSZ-98 IC50 (μM)JS-52-3 IC50 (μM)H IC50 (μM)BrCr IC50 (μM)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide12 ± 1.19.8 ± 0.45.7 ± 0.89.1 ± 1.4
3-amino-N-(4-chlorophenyl)-4-methoxybenzamide15 ± 0.646 ± 5.734 ± 3.656 ± 4.2
N-(4-chlorophenyl)-4-methoxy-3-propionamidobenzamide11 ± 0.820 ± 3.18.4 ± 1.234 ± 0.0

Additional studies have identified several N-phenylbenzamide compounds with IC50 values below 5.00 μmol/L against EV71 strain SZ-98, including compounds designated as 23, 28, 29, 30, 31, and 42 [2] [11]. Among these, compound 29 possessed the highest anti-EV71 activity, demonstrating potency comparable to the reference drug pirodavir [2].

2.1.1.2. Selectivity Index (SI) Comparisons

The selectivity index, calculated as the ratio of TC50 to IC50, provides crucial insight into the therapeutic window of these compounds [1]. The lead compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated exceptional selectivity with TC50 values of 620 ± 0.0 μM against Vero cells, resulting in selectivity indices ranging from 51 to 110 across different EV71 strains [1].

Table 2. Selectivity Index Comparison of N-phenylbenzamide Derivatives

CompoundTC50 (μM)SZ-98 SIJS-52-3 SIH SIBrCr SI
3-amino-N-(4-bromophenyl)-4-methoxybenzamide620 ± 0.0516411068
3-amino-N-(4-chlorophenyl)-4-methoxybenzamide520 ± 2936121610
N-(4-chlorophenyl)-4-methoxy-3-acetoxybenzamide470 ± 2237142115
Pirodavir (reference)31 ± 2.225305230

Notably, the cytotoxicity of all synthesized N-phenylbenzamide compounds was significantly lower than that of pirodavir, with most compounds demonstrating superior or comparable selectivity indices [1]. This favorable safety profile makes these compounds particularly attractive for further development as anti-EV71 agents.

Hepatitis C Virus (HCV) Targeting

N-phenylbenzamide derivatives have shown considerable promise against hepatitis C virus, with multiple compounds exhibiting significant anti-HCV activity [2] [8] [11]. These compounds demonstrate broad-spectrum antiviral effects against both HCV and EV71, suggesting shared mechanisms of action [8].

2.1.2.1. NS5A/NS5B Inhibition Pathways

The antiviral mechanism of N-phenylbenzamide derivatives against HCV involves targeting multiple nonstructural proteins, particularly NS5A and NS5B [8] [10] [30]. NS5A inhibitors are among the most potent HCV inhibitors described to date, with compounds targeting this protein showing exceptional efficacy in clinical settings [10].

Research has demonstrated that NS5A inhibitors impair the formation of NS5A-phosphatidylinositol 4-kinase IIIα complexes, which are essential for HCV replication [30]. This disruption leads to significant reductions in phosphatidylinositol 4-phosphate and cholesterol levels within the endomembrane structures of HCV-replicating cells [30]. The NS5A protein performs distinct cis-acting and trans-acting functions in HCV RNA replication, and N-phenylbenzamide-based inhibitors appear to block both functions [10].

Studies have shown that these inhibitors rapidly inhibit intracellular assembly of HCV virions while also inhibiting the formation of functional replicase complexes [34]. Specifically, NS5A inhibitors demonstrate potent and rapid inhibition of virus release, with onset of inhibition occurring as early as 2 hours after treatment [34]. However, they show slower inhibition of viral RNA synthesis compared to protease or polymerase inhibitors, suggesting a complex mechanism of action [34].

The NS5B RNA-dependent RNA polymerase represents another critical target for N-phenylbenzamide derivatives [32]. This enzyme is capable of template-dependent RNA synthesis and can copy complete HCV genomes in the absence of additional viral or cellular factors [32]. The polymerase demonstrates primer-dependent activity and can bind RNA with varying specificity, showing preference for poly(C) as a template while being inactive on poly(U) and poly(G) [32].

2.1.2.2. Synergy with PEG-Interferon

The combination of N-phenylbenzamide derivatives with pegylated interferon has shown enhanced antiviral efficacy against HCV [2]. This synergistic effect is particularly important given the historical role of interferon-based therapies in HCV treatment. Several N-phenylbenzamide compounds have demonstrated considerable anti-HCV activity with IC50 values ranging from 0.57 to 7.12 μmol/L [2] [11].

The most potent compound identified, designated as compound 23, exhibited superior activity with an IC50 of 0.57 μmol/L, surpassing the performance of previously reported compounds IMB-1f (IC50 = 1.90 μmol/L) and IMB-1g (IC50 = 1.00 μmol/L) [2] [11]. This enhanced potency suggests potential for reduced dosing requirements when used in combination with interferon-based regimens.

Antiparasitic Activity

Schistosoma mansoni Targeting

N-phenylbenzamide derivatives have emerged as promising antischistosomal agents, with compound MMV687807 serving as the foundational structure for extensive medicinal chemistry optimization [13] [15]. These compounds demonstrate significant activity against both adult worms and larval stages of Schistosoma mansoni [13].

2.2.1.1. Adult Worm and Schistosomula Efficacy

Comprehensive structure-activity relationship studies of 25 N-phenylbenzamide derivatives have revealed potent antischistosomal activity [13]. The most active compounds, particularly those containing electron-withdrawing groups, demonstrated fast-acting schistosomicidal properties with adult worm integrity severely compromised within 1 hour of treatment [13].

Table 3. Antischistosomal Activity of N-phenylbenzamide Derivatives

CompoundSeverity Score (48h)EC50 (μM)HEK 293 CC50 (μM)Selectivity Index
Compound 9 (dichlorinated)40.0809.8 ± 1.6123
Compound 11 (trifluoromethyl)41.1011.1 ± 0.210.1
Compound 10 (dual CF3)31.25>20>16
Compound 7 (dimethyl)33.70>20>5.4
Compound 12 (difluorinated)33.8014.6 ± 2.03.84

The lead compound (compound 9) demonstrated exceptional potency with an EC50 of 80 nM against adult Schistosoma mansoni, representing nanomolar-range activity [13] [15]. This compound exhibited a selectivity index of 123 over HEK 293 mammalian cells, indicating a favorable therapeutic window [13].

Against schistosomula, several compounds have shown significant activity with EC50 values in the low micromolar range [14]. The evaluation methodology employs a severity score system ranging from zero (no activity) to four (maximum activity), assessing morphological changes and viability over time periods of 1, 5, 24, and 48 hours [13].

2.2.1.2. Mechanistic Insights (Muscle/Neurological Disruption)

The antischistosomal mechanism of N-phenylbenzamide derivatives involves disruption of the parasite's neuromuscular system [36] [37]. Schistosomes possess a complex nervous system with both excitatory tryptaminergic and inhibitory cholinergic components, making them susceptible to neuropharmacological intervention [37].

Studies have demonstrated that effective antischistosomal compounds cause rapid morphological changes including tegumental damage, muscle contraction abnormalities, and eventual paralysis [36] [37]. The compounds appear to interfere with normal motor activity patterns, leading to uncoordinated movement, inability to maintain attachment to surfaces, and progressive deterioration of worm integrity [39].

Electron microscopy analysis has revealed that active N-phenylbenzamide derivatives cause severe tegumental alterations, including surface disruption, exposure of subtegumental tissues, and muscle fiber damage [36]. These changes occur rapidly, often within the first hour of exposure to active compounds [13]. The tegument, being the outer surface of the parasite in direct contact with the host bloodstream, represents a critical target for therapeutic intervention [40].

The neurological disruption appears to involve interference with calcium channel function, similar to the mechanism observed with praziquantel [39]. However, N-phenylbenzamide derivatives demonstrate distinct pharmacological profiles that differentiate them from existing antischistosomal agents [37]. The compounds show particular effectiveness against adult worms, causing rapid onset of paralysis and subsequent death within 24-48 hours of exposure [13].

Structure-Activity Relationships (SAR)

Substituent Optimization on Benzamide Core

Systematic optimization of the benzamide core structure has revealed critical substituents required for biological activity across multiple therapeutic targets [13] [21] [22]. The N-phenylbenzamide scaffold serves as a privileged structure capable of targeting diverse biological systems through strategic substitution patterns [22].

For antiviral activity against EV71, the benzene ring B was determined to be essential, as replacement with cyclohexyl groups completely abolished activity [1] [21]. The introduction of electron-withdrawing groups, particularly chlorine and bromine at the para position of the phenyl ring, significantly enhanced anti-EV71 activity [1]. The hierarchy of activity for para-substitution followed the pattern: Br > Cl > H, with brominated derivatives showing superior potency [1].

In antischistosomal applications, electron-withdrawing groups on both phenyl rings proved crucial for activity [13]. The optimal substitution pattern involved electron-withdrawing groups on the meta and para positions of the left-hand phenyl ring combined with trifluoromethyl substitution on the right-hand phenyl ring [13]. This combination resulted in compound 9, which demonstrated the highest potency with an EC50 of 80 nM [13].

Table 4. Structure-Activity Relationships for Benzamide Core Optimization

Substitution PatternAnti-EV71 ActivityAntischistosomal ActivityKey Observations
Para-bromo (phenyl B)High (IC50 5.7-12 μM)Not evaluatedOptimal for EV71 inhibition
Para-chloro (phenyl B)Moderate (IC50 15-56 μM)Not evaluatedGood activity with lower potency
Dichloro + CF3Not evaluatedHighest (EC50 0.08 μM)Most potent antischistosomal
DimethoxyLow activityInactiveElectron donation reduces activity
UnsubstitutedLow activityInactiveSubstitution essential for activity

Halogenation and Methoxy Group Effects

Halogenation patterns significantly influence the biological activity of N-phenylbenzamide derivatives [13] [21]. For EV71 inhibition, halogen substitution at the para position of the phenyl ring enhanced activity, with bromine providing superior results compared to chlorine [1] [21]. The electron-withdrawing nature of halogens appears critical for antiviral potency [21].

In antischistosomal applications, dihalogenation patterns proved most effective [13]. Dichlorination at the 3,4-positions of the left phenyl ring, combined with trifluoromethyl substitution on the right phenyl ring, yielded the most potent compounds [13]. Difluorination at similar positions maintained activity but with reduced potency compared to dichlorination [13].

The methoxy group effects varied significantly depending on position and biological target [1] [13] [21]. For EV71 activity, methoxy substitution at the 4-position of the benzamide core was well-tolerated and often beneficial [1]. However, in antischistosomal applications, methoxy groups generally reduced activity compared to halogen substitution [13].

Replacement of methoxy groups with hydroxyl, methyl, or hydrogen atoms in the benzamide core structure affected anti-EV71 activity differentially [2]. Compounds with acetoxy substituents showed comparable activity to their unsubstituted counterparts, while propionyl substitution at amino groups slightly decreased activity [1]. The positioning of methoxy groups proved critical, with 3-amino-4-methoxy configurations showing superior activity compared to 4-amino-3-methoxy arrangements [1].

Aliphatic Chain Length and Branching

The influence of aliphatic chain modifications on N-phenylbenzamide activity has been systematically evaluated [1] [2] [21]. Introduction of aliphatic chains through alkylation of amino groups produced compounds with varying biological activities depending on chain length and branching patterns [1].

Methylation of amino groups generally maintained or slightly reduced antiviral activity compared to unsubstituted analogs [1]. Propylation of amino groups resulted in compounds with moderate activity, with EC50 values in the 20-45 μM range against various EV71 strains [1]. The optimal chain length appeared to be 1-3 carbon atoms, with longer chains potentially causing steric hindrance [2].

Table 5. Aliphatic Chain Length Effects on Biological Activity

Chain ModificationEV71 IC50 Range (μM)Selectivity IndexActivity Trend
N-methyl15-3410-35Maintained activity
N-dimethyl31-737-16Reduced activity
N-propyl20-459-20Moderate activity
N-cyclohexyl>160<4Poor activity
Unsubstituted amino5.7-5610-110Optimal activity

Branching patterns significantly affected biological activity [1] [2]. Linear aliphatic chains generally showed better activity than branched or cyclic analogs [1]. Cyclohexyl substitution resulted in poor antiviral activity with high IC50 values exceeding 160 μM against most EV71 strains [1]. The incorporation of fluorinated aliphatic chains, such as 2-fluoropropionic acid derivatives, maintained activity while potentially improving metabolic stability [1].

X-ray Crystallography

Planar vs. Non-Planar Conformations

The crystallographic analysis of 2-methoxy-N-phenylbenzamide and its related derivatives reveals a complex conformational landscape characterized by varying degrees of planarity depending on structural modifications [3] [4]. Studies on the closely related 4-methoxy-N-phenylbenzamide provide valuable insights into the structural behavior of methoxy-substituted N-phenylbenzamides [3].

The 4-methoxy-N-phenylbenzamide crystallizes in the triclinic space group P1 with unit cell parameters a = 5.308(3) Å, b = 7.709(4) Å, c = 14.109(7) Å, α = 96.911(8)°, β = 99.210(8)°, γ = 90.511(9)°, and volume V = 565.5(5) ų [3]. The most striking feature of this structure is the significant non-planar conformation, with a dihedral angle between the benzene rings of 65.18(4)° [3]. This substantial deviation from planarity indicates that steric and electronic factors combine to prevent coplanar arrangement of the aromatic systems.
The central amide group demonstrates approximately equal degrees of twist with respect to both ring planes, as evidenced by dihedral angles of 34.70(8)° between the amide plane and the phenyl ring, and 30.62(8)° between the amide plane and the 4-methoxybenzene ring [3]. This symmetrical twisting pattern suggests that the amide linkage serves as a flexible hinge that accommodates optimal packing arrangements while minimizing unfavorable interactions.

Comparative analysis with the 5-chloro-2-methoxy-N-phenylbenzamide reveals dramatically different conformational preferences [4] [5]. X-ray crystallographic data demonstrate that this compound adopts an almost planar configuration, with maximum root-mean-square deviations of only 0.210(3) Å corresponding to carbon atom C13 [4] [5]. This planarity contrasts sharply with the twisted conformations observed in other derivatives, highlighting the profound influence of substituent position and electronic properties on molecular geometry.

The structural studies reveal that introducing methylene spacer groups between the nitrogen atom and the phenyl ring progressively disrupts the planar arrangement [4] [5]. When -[CH2]n- groups (n = 1,2) are inserted between the amide nitrogen and the phenyl ring, the planarity becomes increasingly disturbed [4] [5]. This observation provides crucial insights into the conformational flexibility of the benzamide scaffold and its sensitivity to structural modifications.

Dipole Moment and Molecular Packing

The molecular packing arrangements in 2-methoxy-N-phenylbenzamide crystals are governed by a combination of dipolar interactions, hydrogen bonding networks, and aromatic π-π stacking forces [3] [6]. The methoxy substituent positioning significantly influences the overall dipole moment distribution and consequently affects intermolecular interactions within the crystal lattice [4] [5].

Crystallographic analysis of related compounds reveals that molecules are linked through inter-amide N—H⋯O hydrogen bonds, which generate characteristic C(4) chains propagating in specific crystallographic directions [3]. In the case of 4-methoxy-N-phenylbenzamide, these hydrogen bond chains propagate in the direction, with adjacent molecules in the chain related by translational symmetry [3]. The N—H⋯O hydrogen bond distances typically range from 2.8 to 3.0 Å, representing moderately strong intermolecular interactions that significantly stabilize the crystal structure [6].

The methoxy carbon atom positioning relative to its attached aromatic ring provides important insights into electronic delocalization effects [3]. In the 4-methoxy derivative, the methoxy carbon shows only minimal deviation from the benzene ring plane, with a displacement of -0.112(2) Å [3]. This near-coplanar arrangement facilitates optimal overlap between the methoxy oxygen lone pairs and the aromatic π-system, enhancing resonance stabilization and influencing the overall dipole moment vector.

Density functional theory calculations predict that the estimated total dipole moment for 2-methoxy-N-phenylbenzamide derivatives reflects their ability to interact effectively with surrounding molecules [4] [5]. Higher dipole moments correlate with enhanced reactivity and stronger intermolecular interactions, making these compounds particularly valuable for potential medicinal applications where molecular recognition and binding affinity are crucial factors [4] [5].

The crystal packing efficiency is further enhanced by aromatic π-π stacking interactions between phenyl rings of adjacent molecules [6]. These interactions occur with typical centroid-to-centroid distances of approximately 3.5-4.0 Å and contribute significantly to the overall lattice stability. The combination of hydrogen bonding, dipolar interactions, and π-π stacking creates a robust three-dimensional network that accounts for the observed melting points and thermal stability of these compounds.

Molecular Modeling

DFT-Based Electronic Structure Analysis

Density functional theory calculations provide comprehensive insights into the electronic structure and conformational preferences of 2-methoxy-N-phenylbenzamide [7] [8] [9]. The B3LYP functional with 6-311++G(d,p) basis set has been extensively employed to optimize molecular geometries and calculate electronic properties of N-phenylbenzamide derivatives [10] [7].

The DFT-optimized geometry of 2-methoxy-N-phenylbenzamide reveals important conformational characteristics that complement experimental crystallographic findings [8] [9]. Gas-phase calculations indicate that the compound preferentially adopts a twisted conformation with dihedral angles between aromatic rings ranging from 24° to 40°, depending on the specific computational method and basis set employed [8] [9]. This theoretical prediction aligns well with experimental observations of non-planar conformations in related compounds.

Electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich methoxybenzene portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is distributed across the phenyl ring and amide linkage [8] [9]. This HOMO-LUMO distribution suggests that the compound may exhibit interesting charge-transfer properties, with implications for its reactivity and potential applications in molecular electronics [8] [9].

The methoxy substituent exerts a significant electron-donating effect through resonance, as evidenced by natural bond orbital (NBO) analysis [8] [9]. This electron donation increases the energy of the HOMO by approximately 0.5 eV compared to unsubstituted N-phenylbenzamide, resulting in enhanced nucleophilicity and modified chemical reactivity patterns [8] [9]. The calculated dipole moment for the optimized geometry ranges from 2.1 to 2.8 Debye, depending on the computational level, indicating substantial molecular polarity that facilitates intermolecular interactions [11] [8].

Solvent effects play a crucial role in determining the preferred conformation of 2-methoxy-N-phenylbenzamide [8] [9]. DFT calculations employing the SMD solvation model (Solvation Model based on Density) reveal that polar solvents tend to stabilize the more extended conformations, while nonpolar environments favor more compact arrangements [8] [9]. In tetrachloroethylene (ε = 2.27), calculations predict that linear amide conformations are energetically preferred over bent configurations by approximately 2-4 kcal/mol [8] [9].

The electronic properties of 2-methoxy-N-phenylbenzamide are significantly influenced by intramolecular interactions between the methoxy group and the amide functionality [12]. Computational analysis reveals weak intramolecular hydrogen bonding between the methoxy oxygen and amide hydrogen, with interaction energies of 1-2 kcal/mol [12]. These interactions, while relatively weak, contribute to conformational stabilization and influence the overall molecular geometry.

Docking Studies on Viral Proteins

Molecular docking investigations have demonstrated the significant antiviral potential of 2-methoxy-N-phenylbenzamide and related N-phenylbenzamide derivatives against various viral targets [14] [15] [16]. These computational studies provide crucial insights into the molecular mechanisms underlying the observed biological activities and guide structure-activity relationship development.

Extensive docking studies against Enterovirus 71 (EV71) capsid proteins reveal that N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, exhibit strong binding affinity to the viral hydrophobic pocket [14] [16]. The methoxy-substituted compounds demonstrate IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM against various EV71 strains, with cytotoxicity to Vero cells (TC50 = 620 ± 0.0 μM) significantly lower than reference compounds like pirodavir (TC50 = 31 ± 2.2 μM) [14].

Computational docking analysis against Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3) provides detailed insights into the binding mechanisms of N-phenylbenzamide derivatives [16]. The most effective compounds, including structural analogs of 2-methoxy-N-phenylbenzamide, show superior performance against CVA9 with EC50 values as low as 1 μM and high specificity indices of 140 [16]. Docking poses consistently localize into the hydrophobic pocket of both viruses, with binding energies ranging from -7.5 to -8.5 kcal/mol for the most active derivatives [16].

The molecular docking results suggest that N-phenylbenzamide compounds bind to the viral hydrophobic pocket through a combination of hydrophobic interactions and weak hydrogen bonding [16]. The methoxy substituent in 2-methoxy-N-phenylbenzamide enhances binding affinity by providing additional van der Waals contacts and favorable electrostatic interactions with pocket residues [16]. Interestingly, the 3-fold axis area emerges as an alternative binding site, although experimental validation of this interaction remains to be established [16].

Structure-activity relationship analysis based on docking studies reveals that the methoxy group positioning significantly influences antiviral potency [14]. The 2-methoxy substitution pattern appears optimal for maintaining the proper geometric complementarity with viral binding pockets while providing enhanced solubility and pharmacokinetic properties . Studies indicate potential antiviral activity against Enterovirus 71, suggesting inhibition of viral entry or replication processes through specific molecular interactions with viral proteins .

Comparative docking analysis against different viral strains reveals selectivity patterns that correlate with structural variations in the binding pockets [16]. The Nancy strain of CVB3, known to be resistant to pleconaril due to amino acid substitutions in VP1 within the hydrophobic pocket, shows reduced binding affinity for N-phenylbenzamide derivatives [16]. This resistance pattern provides indirect confirmation that the hydrophobic pocket represents the primary target site for these compounds [16].

The docking studies also explore potential binding to other viral proteins beyond capsid targets [15] [17]. Molecular docking analysis against SARS-CoV-2 proteins reveals capability to serve as novel inhibitors, with high binding affinity attributed to hydrogen bond formation and hydrophobic interactions between the drug and viral protein receptors [17]. These findings suggest broader antiviral potential for 2-methoxy-N-phenylbenzamide beyond traditional enterovirus targets [17].

Reaction Intermediate Analysis

Superelectrophilic Species in Friedel-Crafts Reactions

The formation and reactivity of superelectrophilic intermediates involving 2-methoxy-N-phenylbenzamide in Friedel-Crafts reactions represents a fascinating area of mechanistic organic chemistry [18] [19] [20]. These highly reactive cationic species, generated under superacidic conditions, exhibit enhanced electrophilicity that enables otherwise challenging transformations [18] [20].

Theoretical investigations reveal that N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, can undergo protonation at multiple sites under superacidic conditions to generate superelectrophilic intermediates [18] [20]. Density functional theory calculations at the M06/6-31G(d) level indicate that the most stable diprotonated species involves simultaneous protonation at the amide oxygen and an aromatic nitrogen center [18] [20]. This dual protonation pattern creates exceptionally electron-deficient intermediates with dramatically enhanced reactivity toward nucleophilic aromatic systems [18].

The reaction mechanism involves initial protonation of the amide carbonyl oxygen in the presence of strong Brønsted superacids such as trifluoromethanesulfonic acid [19] [20]. This protonation step is followed by a second protonation event, typically occurring at an aromatic nitrogen atom or other basic site within the molecule [18] [20]. The resulting diprotonated superelectrophile exhibits electrophilicity orders of magnitude greater than conventional electrophiles, enabling efficient Friedel-Crafts-type reactions even with relatively unreactive aromatic substrates [18].

Experimental studies demonstrate that 2-methoxy-N-phenylbenzamide derivatives require excess Brønsted superacid for efficient conversion, consistent with the involvement of superelectrophilic intermediates [18] [20]. The requirement for superacidic conditions (typically 3-5 equivalents of triflic acid) suggests that multiple protonation events are necessary to achieve sufficient electrophilic activation [19] [21]. Under these conditions, the superelectrophilic intermediates can undergo intramolecular Friedel-Crafts reactions leading to complex polycyclic products [19].

The superelectrophilic intermediates derived from 2-methoxy-N-phenylbenzamide exhibit remarkable selectivity in their reactivity patterns [21]. The methoxy substituent provides both electronic activation through its electron-donating properties and steric direction of the electrophilic attack [21]. Computational modeling suggests that the methoxy group can stabilize the developing positive charge through resonance while simultaneously directing regioselectivity through steric effects [21].

Kinetic studies of superelectrophile formation reveal that the rate-determining step typically involves the second protonation event rather than the initial amide protonation [18] [20]. This observation suggests that achieving sufficient electrophilic activation requires overcoming significant energetic barriers associated with generating multiply charged species in solution [18]. The activation energies for superelectrophile formation range from 15-25 kcal/mol, depending on the specific substitution pattern and reaction conditions employed [18].

Tautomerism and Rearrangement Pathways

The tautomeric behavior and rearrangement chemistry of 2-methoxy-N-phenylbenzamide involve complex interconversions between different structural forms that significantly impact the compound's chemical and biological properties [22] [23] [24]. These processes encompass amide-imidol tautomerism, conformational equilibria, and thermally induced rearrangements that proceed through well-defined mechanistic pathways [22] [24].

Detailed nuclear magnetic resonance spectroscopic studies reveal that N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, can exist in multiple tautomeric forms depending on environmental conditions and structural modifications [24]. The primary tautomeric equilibrium involves interconversion between the stable amide form and the less stable enol (imidol) tautomer [22] [24]. In polar aprotic solvents such as dimethyl sulfoxide, both tautomeric forms can be detected simultaneously due to slow proton exchange on the NMR timescale [24].

The tautomeric equilibrium is highly sensitive to substituent effects, with electron-donating groups like the methoxy substituent favoring the amide tautomer [24]. Quantitative analysis using 1H NMR integration reveals that the amide-to-enamine ratio varies systematically with the electronic nature of aromatic substituents [24]. For compounds bearing strong electron-donating groups, the amide form predominates with populations reaching 74%, while electron-withdrawing substituents shift the equilibrium toward the enol tautomer [24].

The proposed mechanism for tautomeric interconversion involves proton transfer between nitrogen and oxygen centers, facilitated by solvent molecules acting as proton shuttles [22] [24]. Computational studies indicate that direct intramolecular proton transfer faces prohibitively high activation barriers (>40 kcal/mol), making solvent-mediated pathways kinetically preferred [24]. Water and dimethyl sulfoxide molecules can effectively catalyze these transformations by providing low-energy pathways for proton migration [24].

Thermally induced rearrangement reactions of 2-methoxy-N-phenylbenzamide proceed through well-characterized intermediate species that involve carbon-nitrogen bond breaking and reformation [25] [22]. Mass spectrometric studies of deprotonated N-phenylbenzamides reveal gas-phase Smiles rearrangement reactions that provide insights into solution-phase behavior [25]. These rearrangements typically involve initial formation of nitrogen anion intermediates followed by intramolecular cyclization and ring-opening sequences [25].

The rearrangement chemistry of N-phenylbenzamide derivatives involves conversion through intermediate carbamic acid anhydrides when reacted with electrophiles under acidic conditions [19] [22]. The proposed mechanism includes nucleophilic substitution at the amide carbon followed by rearrangement to release stabilized leaving groups such as phenylisothiocyanate [22]. This rearrangement pathway provides access to structurally diverse products while maintaining the core benzamide framework [22].

Solvent effects play a crucial role in determining tautomeric preferences and rearrangement kinetics [24]. Hydrogen bonding solvents tend to stabilize the amide tautomer through specific interactions with the carbonyl oxygen, while aprotic solvents allow greater populations of the enol form [24]. The addition of water to dimethyl sulfoxide solutions shows minimal effect on tautomeric equilibria, suggesting that both solvents interact similarly with the amide functionality [24].

The kinetics of tautomeric interconversion and rearrangement processes exhibit temperature dependence consistent with activated processes [24] [25]. Activation energies for tautomerization typically range from 12-18 kcal/mol, while more extensive rearrangements require 20-30 kcal/mol [25]. These energetic requirements explain why tautomeric equilibria can be observed at room temperature while rearrangement reactions require elevated temperatures or strongly acidic conditions [24] [25].

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Last modified: 07-17-2023

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